molecular formula C42H30N2O4 B11532999 2,8-di(naphthalen-1-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone

2,8-di(naphthalen-1-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone

Cat. No.: B11532999
M. Wt: 626.7 g/mol
InChI Key: VLILPBRDCMYREW-UHFFFAOYSA-N
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Description

2,8-di(naphthalen-1-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone is a complex organic compound featuring multiple aromatic rings and a unique isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-di(naphthalen-1-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the naphthalen-1-yl and phenyl groups .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction .

Chemical Reactions Analysis

Types of Reactions

2,8-di(naphthalen-1-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple aromatic rings and isoindole core make it a candidate for various synthetic applications .

Biology and Medicine

In biology and medicine, derivatives of this compound may exhibit interesting biological activities, such as anti-cancer or anti-inflammatory properties.

Industry

In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it a valuable component in these technologies .

Mechanism of Action

The mechanism by which 2,8-di(naphthalen-1-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In electronic applications, its mechanism involves the transfer of electrons or holes through its conjugated system .

Comparison with Similar Compounds

Similar Compounds

    9,10-di(naphthalen-2-yl)anthracene: Another compound with multiple naphthalenyl groups, used in OLEDs for its blue fluorescent properties.

    Di(naphthalen-2-yl)-1,2-diphenylethene: Known for its aggregation-enhanced emission properties, used in explosive detection.

Uniqueness

What sets 2,8-di(naphthalen-1-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone apart is its unique isoindole structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions or electronic characteristics.

Properties

Molecular Formula

C42H30N2O4

Molecular Weight

626.7 g/mol

IUPAC Name

5,14-dinaphthalen-1-yl-9-phenyl-5,14-diazapentacyclo[9.5.2.02,10.03,7.012,16]octadeca-9,17-diene-4,6,13,15-tetrone

InChI

InChI=1S/C42H30N2O4/c45-39-31-22-30(25-10-2-1-3-11-25)34-28-20-21-29(35(34)38(31)42(48)43(39)32-18-8-14-23-12-4-6-16-26(23)32)37-36(28)40(46)44(41(37)47)33-19-9-15-24-13-5-7-17-27(24)33/h1-21,28-29,31,35-38H,22H2

InChI Key

VLILPBRDCMYREW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3C4C=CC(C3=C1C5=CC=CC=C5)C6C4C(=O)N(C6=O)C7=CC=CC8=CC=CC=C87)C(=O)N(C2=O)C9=CC=CC1=CC=CC=C19

Origin of Product

United States

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